molecular formula C18H18FN3O B11457381 N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

Cat. No.: B11457381
M. Wt: 311.4 g/mol
InChI Key: VMSMWZIYCLZAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with an ethyl group at the 1-position, a fluorobenzamide moiety, and an ethyl substituent at the 2-position of the benzimidazole ring.

Preparation Methods

The synthesis of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the benzimidazole ring through alkylation reactions using ethyl halides.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the synthesized benzimidazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE can be compared with other benzimidazole derivatives, such as:

    N-[(1H-Benzimidazol-2-yl)methyl]-4-fluorobenzamide: Similar structure but lacks the ethyl group at the 1-position.

    N-(1H-Benzimidazol-2-yl)-4-fluorobenzamide: Similar structure but lacks the ethyl group at both the 1- and 2-positions.

    N-(1-Ethyl-1H-benzimidazol-2-yl)-4-chlorobenzamide: Similar structure but has a chlorine atom instead of a fluorine atom.

The uniqueness of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-FLUOROBENZAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H18FN3O/c1-3-22-16-7-5-4-6-15(16)21-17(22)12(2)20-18(23)13-8-10-14(19)11-9-13/h4-12H,3H2,1-2H3,(H,20,23)

InChI Key

VMSMWZIYCLZAME-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.